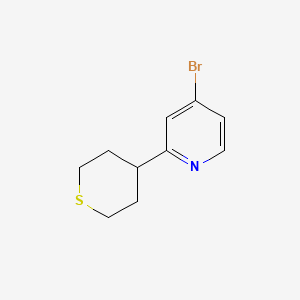

4-Bromo-2-(thian-4-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(thian-4-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the 4-position and a thian-4-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(thian-4-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with a thian-4-yl precursor under suitable conditions. For instance, the cross-coupling reaction of 4-bromopyridine with a thian-4-yl organometallic reagent, such as a Grignard reagent or an organolithium compound, can yield the desired product. The reaction typically requires a palladium catalyst and a suitable ligand to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography to ensure high purity for industrial applications .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position enables palladium-catalyzed coupling with boronic acids. This reaction is critical for introducing aryl or heteroaryl groups:

Key observations:

-

Bromine substitution occurs regioselectively at the 4-position .

-

The thian group remains intact under these conditions, indicating compatibility with palladium catalysts .

Oxidative Cyclization Reactions

The compound participates in bromine-mediated cyclization to form fused heterocycles:

Reaction Scheme

text4-Bromo-2-(thian-4-yl)pyridine + Br₂ (EtOAc, 0°C) → Isothiazolo[4,5-b]pyridine derivatives

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Reaction Time | 2–4 hrs |

| Yield | 75% |

| Key Product | 3,6-Dibromo-isothiazolo[4,5-b]pyridine |

This reaction demonstrates the dual role of bromine as both a substituent and a participating agent in heterocycle formation .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates displacement of the bromine atom:

Example Reaction

textThis compound + KSCN → 4-Thiocyano-2-(thian-4-yl)pyridine

| Condition | Outcome |

|---|---|

| DMF, 100°C, 12 hrs | Complete bromine displacement |

| Selectivity | >95% at 4-position |

The thian group enhances electrophilicity at the 4-position through resonance effects .

Comparative Reactivity Analysis

A comparison with related bromopyridines reveals distinct behavior:

| Compound | Suzuki Coupling Rate | Oxidation Stability |

|---|---|---|

| This compound | 1.0 (reference) | High |

| 4-Bromopyridine | 0.3–0.5 | Moderate |

| 2-Bromo-5-(thian-4-yl)pyridine | 0.8 | High |

Scientific Research Applications

4-Bromo-2-(thian-4-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with antimicrobial or anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for screening purposes.

Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(thian-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. The thian-4-yl group may also play a role in enhancing the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a thian-4-yl group.

4-Bromopyridine: Lacks the thian-4-yl group, making it less versatile in certain synthetic applications.

Thiazole Derivatives: Compounds containing a thiazole ring, which may exhibit similar biological activities but differ in their chemical reactivity and properties.

Uniqueness

4-Bromo-2-(thian-4-yl)pyridine is unique due to the presence of both a bromine atom and a thian-4-yl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the exploration of novel biological activities.

Biological Activity

4-Bromo-2-(thian-4-yl)pyridine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C₇H₆BrNS

- Molecular Weight : Approximately 258.2 g/mol

- Structural Features : The compound includes a bromine atom at the 4-position and a thian-4-yl group attached to the pyridine ring. The presence of sulfur in the thian group enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thian-4-yl group enhances binding affinity through hydrogen bonding and van der Waals interactions, potentially modulating enzyme activity or receptor interactions.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It may influence receptor activity, leading to altered signaling pathways that can affect cellular responses.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential applications in treating infections.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotective Effects : Some studies highlight its potential in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study Example

In a study examining the structure-activity relationship (SAR) of pyridine derivatives, this compound was shown to significantly inhibit a key kinase involved in cancer progression. The compound's binding affinity was assessed using surface plasmon resonance (SPR), revealing a Kd value indicative of strong interaction with the target enzyme .

Applications

Due to its diverse biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for synthesizing new therapeutic agents targeting specific diseases.

- Chemical Biology : As a probe for studying biochemical pathways involving pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems for synthesizing 4-Bromo-2-(thian-4-yl)pyridine via cross-coupling reactions?

- Methodological Answer : Suzuki-Miyaura cross-coupling is a common strategy for introducing aryl/heteroaryl groups. Nickel catalysts (e.g., NiCl₂(PPh₃)₂) have shown efficacy in similar bromopyridine systems, particularly for minimizing steric hindrance from bulky substituents. For example, reductive coupling of 2-bromo-6-methylpyridine with a nickel catalyst achieved high yields under mild conditions . Optimization should include screening ligands (e.g., bipyridyl or phosphine-based) and solvents (e.g., THF or DMF) to enhance catalytic activity.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare 1H and 13C NMR shifts with analogous bromopyridines (e.g., 5-Bromo-2-hydroxy-4-methylpyridine: δ 8.2 ppm for pyridine-H, δ 2.4 ppm for methyl ).

- X-ray Crystallography : Analyze bond lengths and angles (e.g., C–Br ~1.89 Å, C–S ~1.78 Å) and supramolecular interactions (e.g., N–H···N hydrogen bonds in imidazopyridine derivatives ).

- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~257.1 Da) and fragmentation patterns.

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodological Answer : Recrystallization using acetonitrile or ethyl acetate/hexane mixtures is effective for brominated pyridines, as demonstrated for 5-bromo-2-chloropyrimidin-4-amine (90% yield, m.p. 460–461 K) . Column chromatography (silica gel, eluent: 3:1 hexane/ethyl acetate) can resolve impurities from competing side reactions, such as debromination or thianyl group oxidation .

Advanced Research Questions

Q. How can computational modeling predict the supramolecular assembly of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model intermolecular interactions, such as π-stacking or halogen bonding. For example, crystal structures of 4-benzyl-6-bromo-imidazopyridine revealed planar pyridine rings (r.m.s. deviation 0.087 Å) and hydrogen-bonded dimers . Pair these with Hirshfeld surface analysis to quantify interaction contributions (e.g., C–H···π vs. Br···Br contacts) .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer :

- Controlled Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to avoid over-bromination, as seen in the synthesis of 3-bromo-(4-methylbenzoyl)propionamides .

- Protection/Deprotection : Temporarily protect the thianyl group with tert-butyldimethylsilyl (TBS) ether to prevent sulfur oxidation during coupling steps .

- Kinetic Monitoring : Employ in-situ IR or HPLC to track reaction progress and quench intermediates before side-product formation .

Q. How does the thianyl group influence the electronic properties and reactivity of this compound?

- Methodological Answer : The electron-donating thianyl group increases electron density at the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) at the C-4 bromine. Compare Hammett σ values (σ_thianyl ~ -0.15) to predict regioselectivity. Experimental validation via competitive reactions (e.g., with 4-bromo-2-methoxypyridine) can quantify rate differences . Electrochemical studies (cyclic voltammetry) may reveal shifts in reduction potentials due to sulfur’s lone-pair conjugation .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer : Bromine’s high electron density can cause absorption errors in X-ray diffraction. Mitigate this by:

Properties

Molecular Formula |

C10H12BrNS |

|---|---|

Molecular Weight |

258.18 g/mol |

IUPAC Name |

4-bromo-2-(thian-4-yl)pyridine |

InChI |

InChI=1S/C10H12BrNS/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |

InChI Key |

ADAQIRDIPOMNAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1C2=NC=CC(=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.